N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

Catalog No.
S6746766
CAS No.
2548992-81-8
M.F
C14H13N3S
M. Wt
255.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-am...

CAS Number

2548992-81-8

Product Name

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

IUPAC Name

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

InChI

InChI=1S/C14H13N3S/c1-2-4-11(5-3-1)6-9-16-14-17-12-10-15-8-7-13(12)18-14/h1-5,7-8,10H,6,9H2,(H,16,17)

InChI Key

OUHOXMZOCSGLIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CN=C3

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. The molecular structure includes a phenylethyl group attached to the nitrogen atom of the thiazole, contributing to its unique chemical properties. This compound is notable for its potential pharmacological activities, making it of significant interest in medicinal chemistry and related fields.

The chemical reactivity of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is primarily governed by the functional groups present in its structure. The thiazole and pyridine rings can participate in various electrophilic and nucleophilic substitution reactions. For instance, the nitrogen atom in the thiazole ring can act as a nucleophile, while the aromatic systems can undergo electrophilic aromatic substitution. Additionally, this compound can form complexes with metal ions, which may enhance its biological activity and stability.

Research indicates that N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine exhibits a broad spectrum of biological activities. These include:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.
  • Antifungal Properties: It displays significant antifungal activity, making it a candidate for treating fungal infections.
  • Anti-inflammatory Effects: Studies suggest that this compound may reduce inflammation through specific biochemical pathways.
  • Antitumor Activity: Preliminary research indicates potential efficacy against certain cancer cell lines, positioning it as a promising anticancer agent.

The diverse pharmacological profile is attributed to its ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes.

The synthesis of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves several key steps:

  • Formation of Intermediate: A common method includes the reaction of 2-aminopyridine with α-bromoacetophenone to create an intermediate compound.
  • Cyclization: The intermediate is then cyclized with thiourea under reflux conditions in solvents such as ethanol or acetonitrile.
  • Purification: The final product is purified using techniques like recrystallization or chromatography.

In industrial settings, methods may be optimized using continuous flow reactors or microwave-assisted synthesis to enhance yield and efficiency.

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine has several applications across different fields:

  • Medicinal Chemistry: It is explored for potential therapeutic uses as an antimicrobial, antifungal, and anticancer agent.
  • Material Science: The compound is investigated for its electronic and optical properties, contributing to the development of new materials.
  • Biological Research: It serves as a valuable tool for studying biological pathways and mechanisms due to its bioactive nature.

These applications underscore the compound's versatility and significance in both academic research and industrial development.

Interaction studies involving N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or receptors.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

Such studies help elucidate the mechanisms underlying its pharmacological activities and guide future drug development efforts.

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine shares structural similarities with several other compounds in the thiazolo-pyridine class. Some notable similar compounds include:

Compound NameStructural FeaturesUnique Aspects
Thiazolo[4,5-b]pyridinesSimilar core structure but different substituentsVaries in biological activity profiles
Thiazolo[3,2-a]pyridinesDifferent annulation patternsPotentially different pharmacological effects
Thiazolo[5,4-b]pyridinesVariations in thiazole ring positionUnique interactions based on ring position

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine stands out due to its specific annulation pattern and the presence of the phenylethyl group. This unique structure allows for distinct interactions with biological targets and provides a different pharmacological profile compared to other thiazolo-pyridine derivatives. Its unique characteristics may lead to novel therapeutic applications not seen in similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.08301860 g/mol

Monoisotopic Mass

255.08301860 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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